Cas no 1695384-53-2 (3-hydroxy-3-(thiolan-3-yl)propanenitrile)

3-Hydroxy-3-(thiolan-3-yl)propanenitrile is a versatile nitrile derivative featuring a hydroxyl group and a thiolane ring, offering unique reactivity for synthetic applications. Its structure enables selective functionalization, making it valuable in pharmaceutical and agrochemical intermediates. The presence of both hydroxyl and nitrile groups allows for diverse transformations, including nucleophilic additions and cyclization reactions. The thiolane moiety enhances stability while providing opportunities for further derivatization. This compound is particularly useful in asymmetric synthesis and heterocycle formation due to its chiral center. Its balanced polarity ensures good solubility in common organic solvents, facilitating handling in multistep syntheses. Proper storage under inert conditions is recommended to maintain stability.
3-hydroxy-3-(thiolan-3-yl)propanenitrile structure
1695384-53-2 structure
Product name:3-hydroxy-3-(thiolan-3-yl)propanenitrile
CAS No:1695384-53-2
MF:C7H11NOS
MW:157.233340501785
CID:6289878
PubChem ID:107133787

3-hydroxy-3-(thiolan-3-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(thiolan-3-yl)propanenitrile
    • EN300-1829336
    • 1695384-53-2
    • Inchi: 1S/C7H11NOS/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-2,4-5H2
    • InChI Key: OWRJLCJRKZTQDD-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)C(CC#N)O

Computed Properties

  • Exact Mass: 157.05613515g/mol
  • Monoisotopic Mass: 157.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 69.3Ų

3-hydroxy-3-(thiolan-3-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1829336-0.1g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
0.1g
$741.0 2023-09-19
Enamine
EN300-1829336-5g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
5g
$2443.0 2023-09-19
Enamine
EN300-1829336-1g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
1g
$842.0 2023-09-19
Enamine
EN300-1829336-0.25g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
0.25g
$774.0 2023-09-19
Enamine
EN300-1829336-2.5g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
2.5g
$1650.0 2023-09-19
Enamine
EN300-1829336-0.5g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
0.5g
$809.0 2023-09-19
Enamine
EN300-1829336-5.0g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
5g
$2485.0 2023-06-01
Enamine
EN300-1829336-10g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
10g
$3622.0 2023-09-19
Enamine
EN300-1829336-10.0g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
10g
$3683.0 2023-06-01
Enamine
EN300-1829336-1.0g
3-hydroxy-3-(thiolan-3-yl)propanenitrile
1695384-53-2
1g
$857.0 2023-06-01

3-hydroxy-3-(thiolan-3-yl)propanenitrile Related Literature

Additional information on 3-hydroxy-3-(thiolan-3-yl)propanenitrile

Professional Introduction to 3-hydroxy-3-(thiolan-3-yl)propanenitrile (CAS No. 1695384-53-2)

3-hydroxy-3-(thiolan-3-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1695384-53-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif combining a hydroxyl group, a nitrile functionality, and a thiolan ring, presents intriguing possibilities for further chemical manipulation and biological exploration. Its molecular architecture positions it as a valuable intermediate in the synthesis of more complex molecules, potentially useful in drug discovery and material science applications.

The structural framework of 3-hydroxy-3-(thiolan-3-yl)propanenitrile consists of a propanenitrile backbone substituted with a hydroxyl group at the third carbon position and an ethylene thiolan ring at the same position. This configuration creates a versatile scaffold that can engage in various chemical reactions, including nucleophilic additions, condensations, and cyclizations. The presence of both polar functional groups—the hydroxyl and the nitrile—enhances its reactivity, making it a promising candidate for medicinal chemistry applications.

In recent years, there has been growing interest in heterocyclic compounds derived from thiolan derivatives due to their potential biological activities. Thiolan-based structures have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of additional functional groups, such as the hydroxyl and nitrile moieties in 3-hydroxy-3-(thiolan-3-yl)propanenitrile, may further modulate its pharmacological profile, opening new avenues for therapeutic development. Researchers have been investigating how these modifications influence the compound's interactions with biological targets, such as enzymes and receptors.

One of the most compelling aspects of 3-hydroxy-3-(thiolan-3-yl)propanenitrile is its potential role as a building block in the synthesis of more complex pharmacophores. The nitrile group can be transformed into amides or carboxylic acids through hydrolysis or reduction, while the hydroxyl group can participate in etherification or esterification reactions. These transformations allow chemists to tailor the compound's properties for specific applications. For instance, derivatives of this molecule could be designed to target particular metabolic pathways or to enhance drug delivery systems.

Advances in computational chemistry have also facilitated the study of 3-hydroxy-3-(thiolan-3-yl)propanenitrile by enabling virtual screening and molecular docking studies. These computational approaches help predict how the compound might interact with biological targets, providing insights into its potential therapeutic effects. Such simulations are increasingly used in drug discovery pipelines to identify promising candidates before experimental validation becomes necessary. The integration of computational methods with experimental techniques has accelerated the pace at which new drugs are developed.

The synthesis of 3-hydroxy-3-(thiolan-3-yl)propanenitrile presents both challenges and opportunities for synthetic chemists. The thiolan ring itself is not readily available and must be constructed through multi-step processes involving cyclization reactions or metal-catalyzed coupling strategies. However, recent advances in synthetic methodologies have made it more feasible to access such heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups into thiolan derivatives, expanding their synthetic utility.

From a pharmaceutical perspective, 3-hydroxy-3-(thiolan-3-yl)propanenitrile could serve as a precursor to novel therapeutics targeting neurological disorders, cancer, or infectious diseases. Its unique structural features may allow it to disrupt disease pathways in ways that conventional drugs cannot. Additionally, its compatibility with green chemistry principles—such as biodegradability and reduced toxicity—makes it an attractive option for sustainable drug development efforts.

The future research directions for 3-hydroxy-3-(thiolan-3-yl)propanenitrile are likely to focus on expanding its chemical diversity through derivatization studies and exploring its biological activity in vitro and in vivo. Collaborative efforts between synthetic chemists and biologists will be essential to unlock its full potential as a pharmacological tool. As our understanding of molecular interactions deepens, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, 1695384–53–2 is not just another organic molecule but a testament to the ingenuity of modern chemical synthesis and its potential applications in medicine. Its unique structure offers a rich ground for innovation, bridging the gap between basic chemical research and clinical therapeutics. As scientists continue to unravel its properties, 1695384–53–2 may well emerge as a cornerstone compound in future pharmaceutical breakthroughs.

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